N-(sec-butyl)-2-(4-ethylphenyl)acetamide
Description
N-(sec-butyl)-2-(4-ethylphenyl)acetamide is an acetamide derivative characterized by a sec-butyl group attached to the nitrogen atom and a 4-ethylphenyl moiety linked to the acetamide backbone. Acetamides are widely studied for their diverse pharmacological activities, including anti-cancer, antimicrobial, and neuroactive properties .
Properties
IUPAC Name |
N-butan-2-yl-2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-11(3)15-14(16)10-13-8-6-12(5-2)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVUQCWNXYMDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The pharmacological and physicochemical properties of acetamide derivatives are heavily influenced by their substituents. Below is a detailed comparison of N-(sec-butyl)-2-(4-ethylphenyl)acetamide with analogous compounds:
Structural and Functional Group Analysis
Key Observations :
- This property aligns with psychostimulant acetamides like 4d .
- Receptor Specificity : The absence of a sulfonyl or triazolyl group in the target compound distinguishes it from VUAA1, a potent Orco agonist , and anti-cancer derivatives with quinazoline sulfonyl groups .
- However, substituents like benzhydrylsulfinyl (in 4d) or triazolyl thio (in VUAA1) are critical for their specific activities .
Pharmacological Activity Comparison
Physicochemical Properties
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